molecular formula C16H26O B14147264 1-Cyclohexyldec-1-YN-3-one CAS No. 89319-69-7

1-Cyclohexyldec-1-YN-3-one

Cat. No.: B14147264
CAS No.: 89319-69-7
M. Wt: 234.38 g/mol
InChI Key: GFEGJZWEJQKZMB-UHFFFAOYSA-N
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Description

1-Cyclohexyldec-1-YN-3-one is a synthetic organic compound featuring a cyclohexyl group attached to a 10-carbon alkyne chain with a ketone functional group at the third position.

Properties

CAS No.

89319-69-7

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-cyclohexyldec-1-yn-3-one

InChI

InChI=1S/C16H26O/c1-2-3-4-5-9-12-16(17)14-13-15-10-7-6-8-11-15/h15H,2-12H2,1H3

InChI Key

GFEGJZWEJQKZMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C#CC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyldec-1-YN-3-one typically involves the alkylation of cyclohexylacetylene with a suitable alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the alkyne, allowing it to react with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyldec-1-YN-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyldec-1-YN-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Cyclohexyldec-1-YN-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit information on 1-Cyclohexyldec-1-YN-3-one.

Cyclohexane Derivatives

  • Cyclohexane, 1,1'-(1,2-ethanediyl)bis ():
    This compound consists of two cyclohexane rings linked by an ethylene bridge. Unlike this compound, it lacks alkyne and ketone functionalities, resulting in lower reactivity and distinct applications (e.g., as a solvent or polymer precursor). The rigid cyclohexane structure in both compounds may confer similar steric effects in synthesis .

Alkyne-Containing Cyclohexane Derivatives

  • Cyclohexanecarbonylchloride, 1-(2-propyn-1-yl)- (CAS 72335-84-3, ):
    • Molecular Formula : C₁₀H₁₃ClO vs. This compound (estimated C₁₆H₂₄O).
    • Functional Groups : Contains a reactive carbonyl chloride and a shorter alkyne chain (propynyl). In contrast, this compound has a ketone and a longer alkyne chain (decynyl), which may enhance hydrophobicity and alter reactivity (e.g., in cycloaddition or hydrogenation reactions).
    • Applications : The carbonyl chloride in likely participates in acylations, while the ketone in this compound could serve as a hydrogen-bond acceptor or electrophilic site .

Structural Analogues with Mixed Functionalities

  • 7-[2-O-(6-deoxy-α-L-manopyranosyl)-β-D-glucopyranosyloxy]-4',5,7-trihydroxy-2,3-dihydroflavone (): Molecular Formula: C₂₇H₃₂O₁₄ vs. This compound. Key Differences: This flavonoid derivative contains sugar moieties and hydroxyl groups, contrasting sharply with the alkyne and ketone in this compound. Such polar groups increase water solubility, whereas the latter’s hydrophobic structure may favor lipid membrane interactions .

Data Table: Comparative Analysis

Property This compound (Inferred) Cyclohexane, 1,1'-(1,2-ethanediyl)bis Cyclohexanecarbonylchloride, 1-(2-propyn-1-yl)-
Molecular Formula C₁₆H₂₄O (estimated) C₁₄H₂₄ C₁₀H₁₃ClO
Functional Groups Alkyne, ketone Ethylene bridge Alkyne, carbonyl chloride
Reactivity Alkyne cycloaddition, ketone redox Low (inert solvent) High (acyl chloride reactivity)
Applications Synthetic intermediate Solvent, polymer precursor Acylation reagent

Research Findings and Limitations

  • Key Gaps: No experimental data (e.g., melting point, solubility, spectral data) for this compound are available in the provided evidence. Comparisons rely on structural inferences.
  • Synthesis Pathways : Alkyne-containing cyclohexane derivatives () are often synthesized via nucleophilic substitution or Friedel-Crafts acylation. Similar methods may apply to this compound but require validation .

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